molecular formula C21H21F3N4O B2701774 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile CAS No. 2415512-09-1

3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile

Cat. No. B2701774
CAS RN: 2415512-09-1
M. Wt: 402.421
InChI Key: ACAKVVLYYTZAQB-UHFFFAOYSA-N
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Description

The compound “3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridin-2-yl group, a piperidine ring, and a benzonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various functional groups. The trifluoromethyl group, for example, would likely have a strong electron-withdrawing effect, influencing the reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles, and the piperidine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, influencing its solubility and stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Methyl-3-(trifluoromethyl)aniline: serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create novel drug candidates due to its unique structural features. For instance, it has been employed in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate , which could have potential therapeutic applications .

Antimicrobial Agents

In the realm of antimicrobial research, derivatives of this compound have shown promise. Notably, compounds 1a and 1b , which share structural similarities with 4-Methyl-3-(trifluoromethyl)aniline , exhibit good antimicrobial potential . Further investigations into its antibacterial and antifungal properties could yield valuable insights.

Computational Chemistry and Molecular Docking Studies

Researchers have employed computational methods to explore the interactions of 4-Methyl-3-(trifluoromethyl)aniline with biological targets. In silico molecular docking studies have investigated its binding affinity and potential as an antimicrobial agent . Such studies aid in drug discovery and optimization.

Fluvoxamine Synthesis

4-(Trifluoromethyl)benzonitrile: , a key intermediate synthesized from 4-Methyl-3-(trifluoromethyl)aniline , plays a crucial role in the production of the antidepressant drug fluvoxamine . Understanding its reactivity and transformations is essential for efficient drug synthesis .

Organic Synthesis and Functional Group Transformations

Organic chemists utilize this compound in various synthetic pathways. For example, it participates in nickel-catalyzed arylcyanation reactions, leading to the formation of diverse functionalized molecules. Its trifluoromethyl group enhances reactivity and selectivity .

Agrochemicals and Crop Protection

While not as extensively explored, the trifluoromethyl moiety in this compound could find applications in agrochemicals. Researchers may investigate its potential as a pesticide or herbicide, leveraging its unique electronic properties.

MilliporeSigma: 4-Methyl-3-(trifluoromethyl)aniline BMC Chemistry: Synthesis and therapeutic potential of imidazole containing compounds MDPI: Crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4 …) MilliporeSigma: 4-(Trifluoromethyl)benzonitrile

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. For example, the trifluoromethyl group is associated with certain hazards, such as reactivity with certain substances .

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, reactivity, and potential applications. For example, it could be of interest to explore its potential use in pharmaceuticals or other industries .

properties

IUPAC Name

3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-27(19-12-18(5-8-26-19)21(22,23)24)14-15-6-9-28(10-7-15)20(29)17-4-2-3-16(11-17)13-25/h2-5,8,11-12,15H,6-7,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAKVVLYYTZAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile

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